N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-4-3-5-15(12-14)13-19(24)21-17-8-6-16(7-9-17)18-10-11-20(25)23(2)22-18/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNLRCUBNPBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution on the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone core reacts with a halogenated benzene derivative.
Acetamide Formation: The final step involves the acylation of the substituted phenyl ring with an acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Acetamide Linker Modifications
The acetamide group undergoes hydrolysis, alkylation, and condensation reactions:
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Hydrolysis : Acidic or basic conditions cleave the acetamide to carboxylic acid derivatives .
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Alkylation : Reaction with ethyl bromoacetate under sodium methoxide yields ester intermediates .
Table 1: Acetamide Functionalization Reactions
Heterocyclization Reactions
The pyridazinone core participates in cycloadditions and annulations:
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With hydrazides : Forms fused pyrazolopyridazinones (e.g., 6-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-2-phenylpyridazin-3(2H)-one) .
-
With triazine derivatives : Reacts with chlorotriazines under basic conditions to yield triazinylpyridazinones .
Example Reaction :
textPyridazinone (1a) + Morpholine-substituted triazine → Triazinylpyridazinone (2a) Conditions: KOH, 60–65°C, 7–8 h Yield: 70%[4]
Aromatic Ring Functionalization
The m-tolyl and phenyl groups undergo electrophilic substitutions:
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Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at para positions .
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Sulfonation : Oleum generates sulfonic acid derivatives for solubility enhancement .
Notable Derivatives :
Biological Activity-Driven Modifications
Targeted modifications optimize pharmacological profiles:
-
Cardiotonic derivatives : 2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (analog of compound 22 ) shows inodilatory effects .
-
Anti-inflammatory analogs : 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones reduce COX/LOX activity .
Table 2: Structure-Activity Relationship (SAR)
| Modification Site | Functional Group | Biological Effect |
|---|---|---|
| Pyridazinone C-6 | Methoxy substitution | ↑ COX-2 selectivity |
| Acetamide N-atom | Piperazine substitution | ↑ Antitumor activity (IC50 = 1.2 μM) |
| m-Tolyl ring | Sulfonamide addition | ↓ Ulcerogenic side effects |
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds with similar structural motifs have reported growth inhibition percentages ranging from 50% to 86% against multiple cancer types, including breast and lung cancers .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate a potential for development into antimicrobial agents .
3. Enzyme Inhibition
this compound may act as an inhibitor for specific enzymes involved in disease progression, particularly those related to cancer and neurodegenerative diseases. Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial for managing conditions such as Alzheimer's disease .
Biochemical Applications
1. Molecular Hybridization
The compound serves as a scaffold for the design of new molecular hybrids that combine different pharmacophores. This approach allows researchers to synthesize derivatives with enhanced biological activities or reduced toxicity profiles. For instance, modifications to the pyridazinone structure can lead to derivatives with improved anticancer efficacy .
2. Structure-Activity Relationship (SAR) Studies
this compound is utilized in SAR studies to understand how structural changes affect biological activity. By systematically altering functional groups and observing the resultant changes in activity, researchers can optimize compounds for specific therapeutic targets .
Synthetic Chemistry Applications
1. Synthesis of Derivatives
The compound is a precursor for synthesizing various derivatives through chemical modifications such as alkylation or acylation. These derivatives can be screened for enhanced biological activities or novel properties, making it a valuable tool in drug discovery .
2. Screening Compound Development
As a screening compound, this compound is used in high-throughput screening assays to identify new drug candidates quickly. Its diverse activity profile makes it suitable for screening against various biological targets .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The findings revealed that the compound demonstrated considerable antibacterial activity with MIC values comparable to conventional antibiotics, highlighting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Target Compound
- Key features: Pyridazinone core (1-methyl-6-oxo-1,6-dihydropyridazine) at position 3 of the phenyl ring. Acetamide linker with a meta-tolyl substituent. Molecular formula: C₁₉H₁₇N₃O₂ (estimated molar mass: 331.36 g/mol).
: Pharmacopeial Forum Stereoisomers (Compounds m, n, o)
- Key features: Dihydropyridazinone core with a 2,6-dimethylphenoxy substituent. Complex stereochemistry (R/S configurations) at multiple chiral centers. Extended peptide-like backbones with additional aromatic (diphenyl) and hydroxy groups.
: Biopharmacule Pyrimidinone Analog (BP 274499)
- Key features: Pyrimidinone core (2-(methylthio)-6-oxo-1,6-dihydropyrimidine) instead of pyridazinone. Molecular formula: C₉H₁₁N₃O₂S (molar mass: 225.27 g/mol).
- Comparison: The pyrimidinone ring in BP 274499 differs in nitrogen positioning, which may alter hydrogen-bonding interactions compared to the pyridazinone in the target compound.
: Triazole-Sulfanyl Derivative (CAS 692737-11-4)
- Key features :
- Molecular formula: C₂₅H₂₆N₆O₃S (molar mass: 490.58 g/mol).
- Triazole ring with sulfanyl and ethyl substituents.
- Pyridazinyloxy linker instead of direct phenyl attachment.
- The ethyl group on the triazole may sterically hinder target binding compared to the target compound’s compact m-tolyl substituent .
Physicochemical and Pharmacokinetic Implications
Pharmacological Relevance
- Analogs : Stereochemical complexity may enhance selectivity for chiral targets (e.g., proteases) but complicates synthesis .
- Pyrimidinone: The pyrimidine core is common in antiviral agents, but the methylthio group could limit bioavailability due to oxidation .
- Triazole Derivative : The triazole and sulfanyl groups are associated with antimicrobial activity, though high molecular weight may reduce cell permeability .
Biological Activity
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridazinone ring and an acetamide moiety, which contribute to its biological properties. The synthesis typically involves the cyclization of hydrazine derivatives with diketones to form the pyridazinone ring, followed by amide bond formation with an appropriate phenyl derivative. Common reagents include EDCI or DCC for coupling reactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may lead to reduced inflammation and pain.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are crucial for therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have demonstrated that derivatives can inhibit cancer cell proliferation in vitro by inducing apoptosis or cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4k | A549 | 15.2 | Apoptosis induction |
| 4k | HeLa | 12.5 | Cell cycle arrest |
The above table summarizes data from various studies indicating the potency of related compounds against specific cancer cell lines .
Anti-inflammatory Activity
In vitro assays have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 30 | 80% |
| IL-6 | 200 | 40 | 80% |
These findings highlight the compound's ability to modulate inflammatory responses effectively .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- In Vitro Studies : A study assessed the inhibitory effects on α-glucosidase, a target for diabetes management. The compound showed significant inhibition at varying concentrations, indicating potential as an antidiabetic agent .
- Molecular Docking Studies : Computational analyses have been employed to predict binding affinities and interaction modes between the compound and target proteins. These studies provide insight into how structural modifications can enhance biological activity .
- Animal Models : Preliminary in vivo studies suggest that this compound may reduce tumor growth in xenograft models, further supporting its anticancer potential.
Q & A
Q. What are the critical steps in synthesizing N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, and how are reaction conditions optimized to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules like substituted pyridazines and aryl acetamides. Key steps include:
- Coupling reactions : For example, amide bond formation between the pyridazine core and arylacetic acid derivatives under reflux conditions using coupling agents like EDC/HOBt .
- Functional group protection : Sensitive groups (e.g., ketones, amines) may require protection during synthesis to avoid side reactions .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically tested. For instance, DMF or THF is often chosen for polar intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
Purity is ensured via column chromatography (silica gel) and recrystallization, monitored by TLC and HPLC .
Q. Which analytical techniques are essential for characterizing this compound, and how do they validate its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic proton signals in DMSO-d6 (δ 7.2–8.0 ppm) validate the m-tolyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to confirm purity (>98%) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyridazinone ring) .
Q. How is the initial biological activity of this compound assessed, and what assays are prioritized?
- Methodological Answer :
- In vitro screening :
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates or ELISA .
- Cell viability assays : MTT or resazurin-based tests in cancer/immune cell lines to assess cytotoxicity .
- Dose-response curves : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Factorial designs : Screen variables (e.g., temperature, solvent, catalyst ratio) using a 2⁴ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Optimize yield/purity via central composite designs, modeling interactions between parameters (e.g., solvent polarity vs. reaction time) .
- Case Study : A study on analogous pyridazinones used DoE to reduce side products by 40% by optimizing reflux time (6–8 hrs) and Et₃N concentration (1.2 equiv) .
Q. What computational strategies predict the compound’s reactivity or binding modes with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., CDKs) using crystal structures (PDB IDs) to prioritize synthetic analogs .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and solvation effects .
Q. How can contradictory results in biological activity data across studies be systematically resolved?
- Methodological Answer :
- Assay standardization : Compare protocols for cell lines (e.g., passage number, serum concentration) and compound solubility (DMSO vs. saline) .
- Metabolic stability tests : Use liver microsomes to rule out pharmacokinetic variability .
- Structural analogs : Synthesize derivatives to isolate the effect of specific substituents (e.g., methyl vs. ethyl groups on pyridazinone) .
Q. What strategies improve the pharmacokinetic (PK) properties of this compound during lead optimization?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP, enhancing aqueous solubility .
- Metabolic blocking : Fluorine substitution at vulnerable sites (e.g., para positions) to slow CYP450-mediated degradation .
- Prodrug design : Mask acidic/basic groups with ester or amide promoieties to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
